N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyacetamido group at position 5 and a thioacetamide side chain linked to a 4-methoxyphenyl moiety (Fig. 1). Its molecular formula is C₂₄H₂₁N₃O₃S₃, with a molecular weight of 495.63 g/mol . The presence of sulfur atoms in the thiadiazole and thioether groups may enhance electronic interactions with biological targets, while the 4-methoxyphenyl substituent could influence lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-14-9-7-13(8-10-14)20-17(25)12-28-19-23-22-18(29-19)21-16(24)11-27-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESVNBGGJJBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole moiety linked to an acetanilide structure, which is known for its pharmacological properties. The key structural components include:
- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Methoxyphenyl group : Enhances lipophilicity and biological activity.
- Phenoxyacetamido substituent : Contributes to the compound's reactivity and potential therapeutic effects.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably:
- Inhibition of Tyrosine Kinase : The compound may act as a tyrosine kinase inhibitor, impacting signaling pathways crucial for tumor growth.
- Cytotoxicity Assays : In vitro assays have demonstrated its effectiveness against breast adenocarcinoma (MCF-7) and other cancer cell lines, indicating a promising therapeutic profile .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have been reported to possess notable antimicrobial properties. This compound shows:
- Broad-spectrum activity : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as certain fungal strains .
- Mechanism of Action : Likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-chlorophenyl)-2-acetamidoacetamide | Lacks thiadiazole moiety | Anticancer activity | Less potent than target compound |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole | No acetamide functionality | Antifungal properties | Limited broad-spectrum activity |
| N-(2-methylphenyl)-2-thioacetamide | Contains methyl group instead of methoxy | Moderate antimicrobial activity | Less potent than target compound |
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives including this compound:
- Anticancer Studies : Research indicated that compounds with the thiadiazole moiety can inhibit tumor growth effectively. For instance, derivatives have shown significant inhibition in transplanted tumors in animal models .
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed higher efficiencies compared to standard antibiotics .
- Anti-inflammatory Potential : Some derivatives have also been explored for their anti-inflammatory activities, showing promise in reducing inflammation markers in vitro .
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Compounds containing thiadiazole moieties have been investigated for their antiviral properties. Research indicates that derivatives of 1,3,4-thiadiazole can exhibit significant activity against various RNA viruses, including poliovirus and coxsackievirus B4. The structural modifications in the side chains of these compounds play a crucial role in enhancing their antiviral efficacy .
-
Antitumor Properties
- The compound has shown promise in cancer therapy. Studies involving benzamide derivatives have demonstrated antitumor effects, with certain compounds leading to prolonged survival in patients with specific cancers. This suggests that the incorporation of thiadiazole rings may enhance the anticancer activity of related compounds .
- Antimicrobial Effects
- Anti-inflammatory and Analgesic Effects
Synthesis and Structural Considerations
The synthesis of N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves multi-step reactions that typically include:
- Formation of Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Acetamide Formation : The introduction of acetamide groups enhances the biological activity by improving solubility and bioavailability.
- Substituent Modifications : Variations in substituents on the phenyl ring can significantly affect the compound's pharmacological profile.
Case Study 1: Antiviral Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antiviral activity against RNA viruses. The results indicated that modifications at the phenyl ring significantly enhanced antiviral potency compared to non-modified analogs .
Case Study 2: Anticancer Activity
In clinical trials involving benzamide derivatives containing thiadiazole rings, patients exhibited notable responses to treatment, with a subset showing extended survival rates beyond two years when treated with high doses .
Chemical Reactions Analysis
Key Reaction Mechanisms
Analytical Characterization
The compound is typically characterized using:
Spectroscopic Techniques
-
IR : Detects amide (N-H stretch ~3300 cm⁻¹) and thioamide (C=S stretch ~1250 cm⁻¹) groups .
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¹H-NMR : Confirms aromatic protons (δ 6.8–7.8 ppm), amide protons (δ 8.5–9.5 ppm), and thiadiazole ring protons (δ 7.0–7.5 ppm) .
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Mass Spectrometry : Identifies molecular ion peak (m/z = 458.6 for similar analogs) .
Crystallographic Data
Single-crystal X-ray diffraction confirms molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding patterns .
Reaction Optimization and Challenges
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Regioselectivity : Ensuring selective substitution at the thiadiazole-2 position requires controlled reaction conditions (e.g., steric hindrance from bulky substituents).
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Stability : Thiadiazole derivatives are prone to hydrolysis under acidic conditions, necessitating careful pH control during synthesis .
Comparative Analysis with Structural Analogues
Comparison with Similar Compounds
Anticancer Activity
- Electron-Withdrawing Groups: Compound 3 () incorporates a 4-nitrophenylamino group, which facilitates strong π-π interactions and hydrogen bonding with Akt, leading to 92.36% apoptosis in glioma cells. The nitro group’s electron-withdrawing nature likely enhances target binding .
- Target Compound: The phenoxyacetamido group in the target compound is electron-rich due to the methoxy substituent. This may reduce Akt affinity compared to nitro-substituted analogs but could improve solubility.
Antimicrobial Activity
- Heterocyclic Extensions : Compound 2b () replaces the thiadiazole with an oxadiazole-benzofuran system but retains the N-(4-methoxyphenyl)acetamide group. This modification confers potent antimicrobial activity, suggesting that bulky aromatic systems enhance laccase catalysis .
- Thioether Linkers : Compound 5d () features a 4-chlorobenzylthio group, showing efficacy against Gram-positive bacteria. The chloro substituent’s hydrophobicity may improve membrane penetration .
Antiproliferative Activity
- Ureido Substituents : Compound 4g () with a 3-phenylureido group exhibits antiproliferative effects (IC₅₀: 8.2 μM). The ureido moiety’s hydrogen-bonding capacity may stabilize interactions with cellular targets like tubulin .
Q & A
Basic: What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how is reaction progress monitored?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of intermediate thiadiazole and acetamide derivatives. For example:
- Step 1: React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 hours) to form azido intermediates .
- Step 2: Couple the thiadiazole core (e.g., 5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-thiol) with the azido intermediate via nucleophilic substitution. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is often used to facilitate thioether bond formation .
- Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems is critical for tracking reaction completion. Post-reaction purification involves recrystallization (ethanol) or extraction (ethyl acetate) .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions on the thiadiazole and acetamide moieties. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets in δ 6.8–7.2 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ peak for C₁₉H₁₈N₄O₃S₂: ~430.08) .
- Elemental Analysis: Combustion analysis (C, H, N, S) ensures purity >95%, with deviations >0.3% indicating impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Substituent Variation: Modify the phenoxyacetamido group (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on bioactivity. Evidence from analogous compounds shows that electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity .
- Bioassays: Prioritize in vitro assays (e.g., MIC against Staphylococcus aureus or antiproliferative activity in cancer cell lines) to correlate structural changes with activity. Use positive controls like known thiadiazole-based drugs (e.g., acetazolamide) .
Advanced: How should researchers resolve contradictions in reaction yields or purity across synthetic batches?
Methodological Answer:
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. acetonitrile). DMF improves solubility of thiadiazole intermediates but may increase side reactions; switching to toluene:water reduces byproducts in azide formation .
- Temperature Control: Excessive reflux temperatures (>100°C) in Step 1 can degrade NaN₃. Maintain 80–90°C for optimal azide stability .
- Purification: Replace simple filtration with column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging separations, especially if TLC shows multiple spots .
Advanced: What strategies are recommended for assessing the compound’s biological activity given limited prior data?
Methodological Answer:
- Targeted Assays: Focus on mechanisms linked to thiadiazole derivatives, such as carbonic anhydrase inhibition (via CO₂ hydration assay) or COX-1/COX-2 inhibition (using fluorometric kits) .
- Dose-Response Analysis: Test concentrations from 1–100 µM in triplicate. For example, IC₅₀ values <10 µM in enzyme inhibition suggest therapeutic potential .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., N-(4-fluorophenyl) analogs) to identify critical pharmacophores .
Advanced: How can computational modeling complement experimental studies of this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like COX-2 (PDB ID: 5KIR) or carbonic anhydrase IX. Validate poses with molecular dynamics (MD) simulations .
- QSAR Models: Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Prioritize substituents predicted to enhance bioavailability (e.g., logP <3) .
Advanced: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the thioether bond.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for stabilizers (e.g., BHT) .
Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (e.g., in Wistar rats) and tissue distribution. Low oral bioavailability (<20%) may explain poor in vivo efficacy despite strong in vitro activity .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. Hydrolysis of the acetamide group is a common inactivation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
